2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1'-cyclopentane]-3-carbonitrile
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Overview
Description
2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is part of the chromene family, known for their pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aromatic aldehydes, malononitrile, and dimedone under solvent-free conditions at elevated temperatures (around 80°C). The use of catalysts such as Fe3O4 magnetic nanoparticles coated with poly(ε-caprolactone)/poly(ethylene glycol)/poly(ε-caprolactone) has been reported to enhance the reaction efficiency and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or nitrile positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, 2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile has shown promise as an anti-cancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength. It is also explored for its potential use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile involves its interaction with various molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function. Additionally, it can inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-chromene derivatives: These compounds share a similar core structure but differ in the substituents attached to the chromene ring.
Spirocyclic compounds: These compounds have a spiro junction similar to 2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile but may have different heterocyclic rings.
Uniqueness
The uniqueness of 2-Amino-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,1’-cyclopentane]-3-carbonitrile lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for greater conformational flexibility and the potential for interactions with a wide range of biological targets.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-amino-5-oxospiro[7,8-dihydro-6H-chromene-4,1'-cyclopentane]-3-carbonitrile |
InChI |
InChI=1S/C14H16N2O2/c15-8-9-13(16)18-11-5-3-4-10(17)12(11)14(9)6-1-2-7-14/h1-7,16H2 |
InChI Key |
DEFAKIWOJUKDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
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